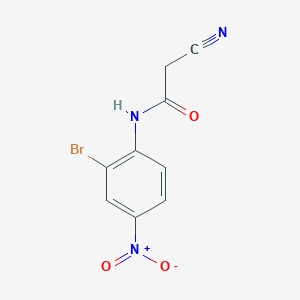

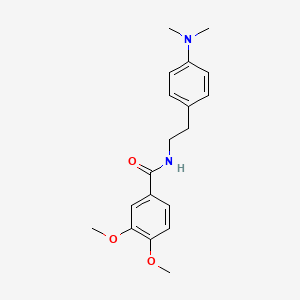

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl ring, then introducing the nitro, bromo, cyano, and acetamide groups in subsequent reactions. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, with the bromo and nitro substituents in the ortho position, and the cyanoacetamide group attached to the phenyl ring. The exact spatial arrangement would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide” could participate in a variety of chemical reactions. The nitro group could be reduced to an amine, the bromo group could undergo nucleophilic substitution, and the cyano and acetamide groups could participate in various addition and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

- Leuckart Synthesis : N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide derivatives have been synthesized via multi-step reactions, including the Leuckart reaction. These compounds exhibit potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, attributed to the presence of bromo, tert-butyl, and nitro groups in their structure (Rani, Pal, Hegde, & Hashim, 2016).

Heterocyclic Compound Synthesis

- Antimicrobial Agents : A study aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents. These compounds showed promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Chemical Reactions and Transformations

- Formation of Heterocycles : Investigations into the formation of heterocycles using this compound derivatives have revealed interesting chemical transformations and potential applications in creating new chemical structures (Sunder & Peet, 1979).

Material Science Applications

- Epoxy Resin Curing : Cyanoacetamides, including this compound derivatives, have been used as novel curing agents for epoxy resins. They demonstrate potential in producing clear, tough solids with desirable mechanical strength and high adhesion to metal surfaces (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).

Biomedical Research

- Antidiabetic Potential : Certain derivatives of this compound have been studied for their antidiabetic potential. They demonstrated significant inhibition of the α-glucosidase enzyme, suggesting their potential as lead molecules for antidiabetic agents (Nazir et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2-bromo-4-nitrophenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O3/c10-7-5-6(13(15)16)1-2-8(7)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMMEPYDRFOIEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)

![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)

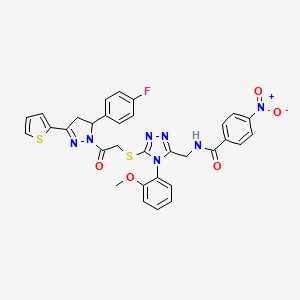

![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)

![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)

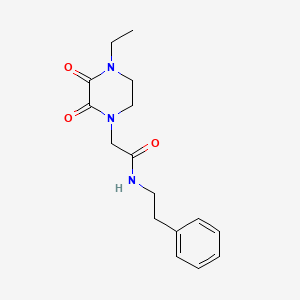

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)

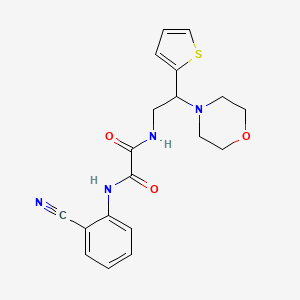

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2404591.png)